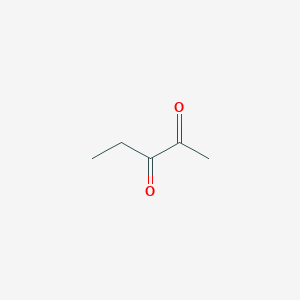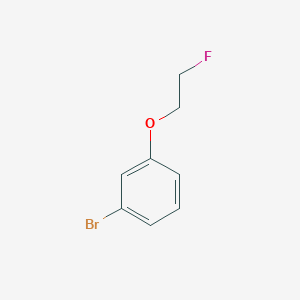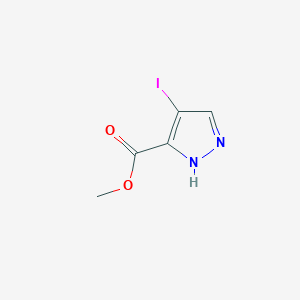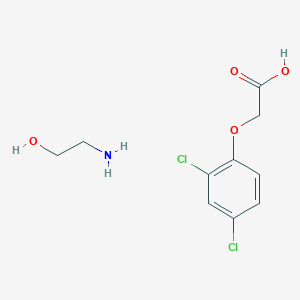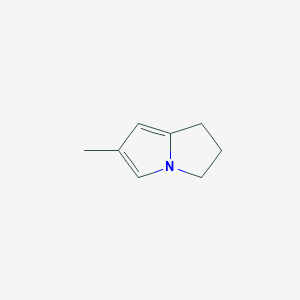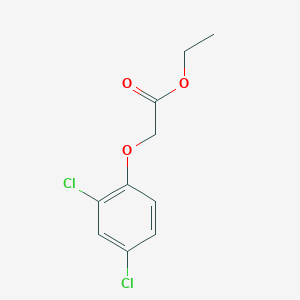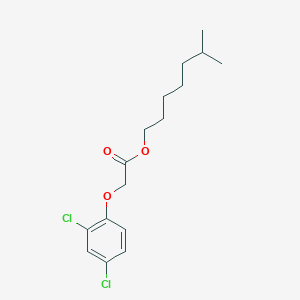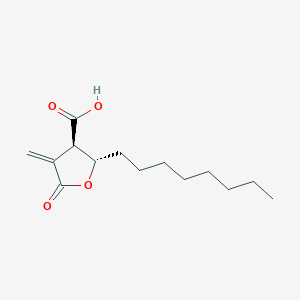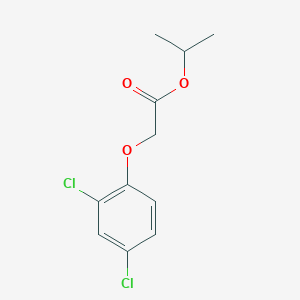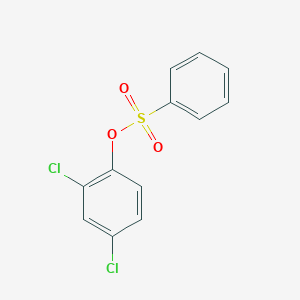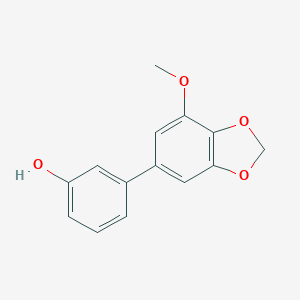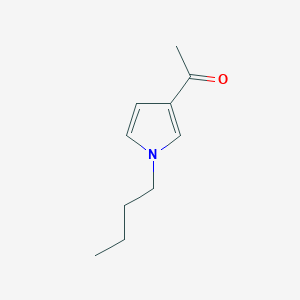![molecular formula C9H9F3O B165597 (1R)-1-[2-(trifluoromethyl)phenyl]ethanol CAS No. 127852-29-3](/img/structure/B165597.png)
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of 2-(trifluoromethyl)acetophenone using biocatalysts. For instance, recombinant Escherichia coli cells can be employed to catalyze the reduction in a polar organic solvent-aqueous medium, such as isopropanol, to achieve high enantioselectivity and yield . Another approach involves the use of metal catalysts, such as manganese complexes, to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound often involves scalable biocatalytic processes. These processes utilize recombinant whole-cell catalysis in optimized reaction media to enhance substrate solubility and reaction efficiency. The use of cosolvents like isopropanol and surfactants such as Tween-20 can significantly improve the yield and enantiomeric excess of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products Formed
Oxidation: 2-(trifluoromethyl)acetophenone
Reduction: 1-(2-(trifluoromethyl)phenyl)ethane
Substitution: Various substituted phenyl ethanols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the development of agrochemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-1-[3-(trifluoromethyl)phenyl]ethanol
- (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
- α-trifluoromethylstyrene derivatives
Uniqueness
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, this compound exhibits different reactivity and selectivity in chemical reactions, making it valuable for targeted applications in pharmaceuticals and materials science .
Eigenschaften
IUPAC Name |
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHBIJJTMFYTPY-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
